molecular formula C23H31NO5 B1256951 Pordamacrine A, (rel)-

Pordamacrine A, (rel)-

カタログ番号: B1256951
分子量: 401.5 g/mol
InChIキー: STEHXMPTKMFKML-MXJQEVSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pordamacrine A, (rel)- is a sesquiterpenoid. It has a role as a metabolite.

特性

分子式

C23H31NO5

分子量

401.5 g/mol

IUPAC名

methyl (1R,3R,4R,10S,14R,15S,18R,19S)-15,19-dihydroxy-18-(hydroxymethyl)-14-methyl-12-azahexacyclo[10.6.1.11,4.010,18.015,19.07,20]icosa-7(20),16-diene-3-carboxylate

InChI

InChI=1S/C23H31NO5/c1-13-10-24-11-15-5-3-14-4-6-16-17(19(26)29-2)9-21(18(14)16)20(15,12-25)7-8-22(13,27)23(21,24)28/h7-8,13,15-17,25,27-28H,3-6,9-12H2,1-2H3/t13-,15-,16-,17-,20-,21-,22+,23+/m1/s1

InChIキー

STEHXMPTKMFKML-MXJQEVSQSA-N

異性体SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3(C=C[C@]1([C@@]62O)O)CO)C(=O)OC

正規SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C=CC1(C62O)O)CO)C(=O)OC

製品の起源

United States

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the stereochemical configuration of Pordamacrine A, (rel)-?

  • Methodological Answer :

  • Step 1 : Confirm molecular weight and purity using high-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) .
  • Step 2 : Elucidate structural features via 1D (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) to identify spin systems and connectivity .
  • Step 3 : Resolve absolute stereochemistry using X-ray crystallography or vibrational circular dichroism (VCD) for non-crystalline samples .
  • Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR/VCD) to minimize ambiguity .

Q. How should researchers design stability studies for Pordamacrine A under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use accelerated stability testing (ICH Q1A guidelines) with controlled variables: pH (2–9), temperature (25°C–60°C), and humidity (40–75% RH) .
  • Sampling Intervals : Collect data at t = 0, 1, 3, 6 months. Monitor degradation products via LC-MS and quantify using validated calibration curves .
  • Statistical Analysis : Apply Arrhenius equation to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .

Q. What criteria should guide the selection of biological assays for evaluating Pordamacrine A’s bioactivity?

  • Methodological Answer :

  • Target Relevance : Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding) .
  • Reproducibility : Validate assays using positive controls (e.g., known inhibitors) and ensure inter-lab consistency via Z’-factor calculations (≥0.5 indicates robustness) .
  • Dose-Response : Use IC50/EC50 values with nonlinear regression models (e.g., GraphPad Prism) to quantify potency .

Advanced Research Questions

Q. How can contradictory data on Pordamacrine A’s cytotoxicity across studies be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (cell lines, assay protocols, compound batches) .
  • Orthogonal Validation : Re-test cytotoxicity using diverse methods (e.g., MTT, apoptosis markers, live-cell imaging) to rule out assay-specific artifacts .
  • Batch Consistency : Verify compound purity and stability across studies via QC/QA protocols (e.g., NMR, HPLC traceability) .

Q. What computational strategies integrate effectively with experimental data to model Pordamacrine A’s interaction with protein targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis data .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (100+ ns trajectories) to assess stability and conformational changes .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) to optimize lead analogs .

Q. How should researchers address discrepancies in reported synthetic yields of Pordamacrine A?

  • Methodological Answer :

  • Process Audit : Compare reaction conditions (catalyst loading, solvent purity, temperature gradients) across protocols .
  • Byproduct Analysis : Use LC-MS to identify unaccounted intermediates or side products affecting yield calculations .
  • Scale-Up Trials : Test reproducibility at 1g, 10g, and 100g scales to isolate kinetic vs. thermodynamic limitations .

Data Management & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Pordamacrine A studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Logistic models (e.g., Y=Bmax×XhKdh+XhY = \frac{B_{\text{max}} \times X^h}{K_d^h + X^h}) using tools like R or Python’s SciPy .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Theil-Sen) to mitigate skewed results .
  • Error Propagation : Quantify uncertainty in IC50 values via bootstrap resampling (10,000 iterations) .

Q. How can interdisciplinary approaches enhance the ecological impact assessment of Pordamacrine A?

  • Methodological Answer :

  • Tiered Testing :
  • Tier 1 : Acute toxicity assays (Daphnia magna, algae growth inhibition) .
  • Tier 2 : Chronic exposure studies (28-day fish bioaccumulation) .
  • Model Ecosystems : Use microcosms/mesocosms to simulate environmental fate under varied conditions (pH, microbial activity) .

Tables for Key Methodological Comparisons

Technique Application Key Parameters References
X-ray CrystallographyAbsolute stereochemistry confirmationResolution (<2.0 Å), R-factor (<0.20)
LC-MS/MSDegradation product identificationCollision energy, MRM transitions
Molecular Dynamics (MD)Ligand-protein interaction stabilityTrajectory length (≥100 ns), RMSD analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pordamacrine A, (rel)-
Reactant of Route 2
Pordamacrine A, (rel)-

試験管内研究製品の免責事項と情報

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